molecular formula C14H23N3 B11797791 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

Cat. No.: B11797791
M. Wt: 233.35 g/mol
InChI Key: BEKOXTWNHIBRFW-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine is a compound that features a pyrrolidine ring and a pyridine ring. The presence of these rings makes it a significant molecule in medicinal chemistry due to its potential biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development .

Chemical Reactions Analysis

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

5-(1-Ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine stands out due to its unique combination of the pyrrolidine and pyridine rings, which enhances its ability to interact with a diverse array of biological targets, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-N,N,6-trimethylpyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-5-17-10-6-7-13(17)12-8-9-14(16(3)4)15-11(12)2/h8-9,13H,5-7,10H2,1-4H3

InChI Key

BEKOXTWNHIBRFW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=C(C=C2)N(C)C)C

Origin of Product

United States

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